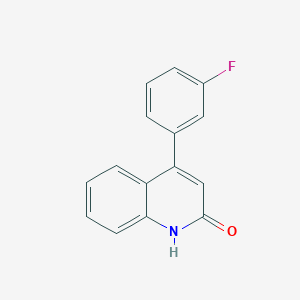
4-(3-Fluorophenyl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluorophenyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinolinone family. This compound is characterized by the presence of a fluorophenyl group attached to the quinolinone core. Quinolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)quinolin-2(1H)-one typically involves the reaction of 3-fluoroaniline with a suitable quinoline derivative. One common method includes the cyclization of 3-fluoroaniline with an appropriate quinoline precursor under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the quinolinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
4-(3-Fluorophenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone to its corresponding hydroquinoline derivative.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound shows promise as a therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(3-Fluorophenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
4-Phenylquinolin-2(1H)-one: Lacks the fluorine atom, which may affect its biological activity and properties.
4-(4-Fluorophenyl)quinolin-2(1H)-one: Similar structure but with the fluorine atom in a different position, leading to potential differences in reactivity and activity.
4-(3-Chlorophenyl)quinolin-2(1H)-one: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.
Uniqueness
4-(3-Fluorophenyl)quinolin-2(1H)-one is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine atom can significantly impact the compound’s electronic properties, reactivity, and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
920986-50-1 |
|---|---|
分子式 |
C15H10FNO |
分子量 |
239.24 g/mol |
IUPAC 名称 |
4-(3-fluorophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10FNO/c16-11-5-3-4-10(8-11)13-9-15(18)17-14-7-2-1-6-12(13)14/h1-9H,(H,17,18) |
InChI 键 |
IOFKDTCYNKYWIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)
![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)
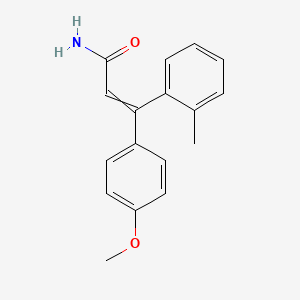
![N-{[4-(Triphenylethenyl)phenyl]methyl}aniline](/img/structure/B12631195.png)

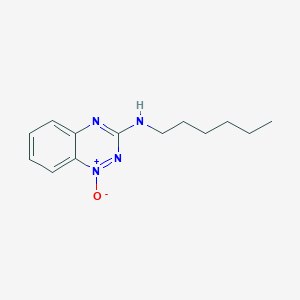

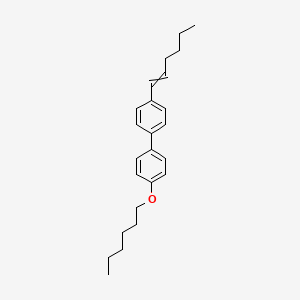
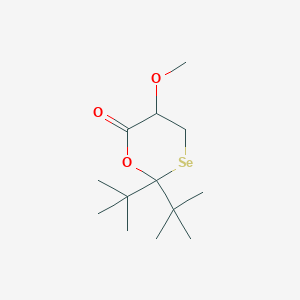
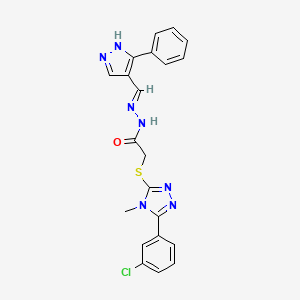
![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)
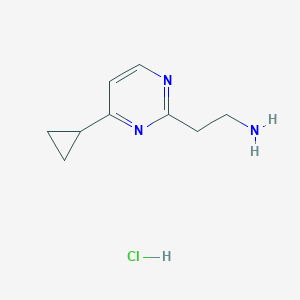
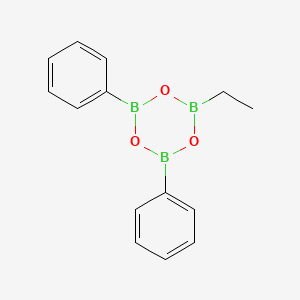
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
